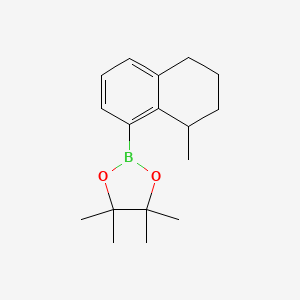

4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone with four methyl groups at the 4,4,5,5-positions. The substituent at the 2-position is an 8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl group, a partially saturated bicyclic system with a methyl group at the 8-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and ease of handling compared to free boronic acids .

Properties

Molecular Formula |

C17H25BO2 |

|---|---|

Molecular Weight |

272.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H25BO2/c1-12-8-6-9-13-10-7-11-14(15(12)13)18-19-16(2,3)17(4,5)20-18/h7,10-12H,6,8-9H2,1-5H3 |

InChI Key |

SDPZRBJIDQZCBO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(CCCC3=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Halogen-Lithium Exchange and Borylation

A widely applied method involves the preparation of the corresponding aryl or alkyl lithium species by halogen-lithium exchange, followed by trapping with a boron electrophile.

- Start with 1-bromo-8-methyl-5,6,7,8-tetrahydronaphthalene as the substrate.

- Cool a solution of this bromide in anhydrous tetrahydrofuran (THF) to -78 °C under an inert atmosphere (argon or nitrogen).

- Add n-butyllithium (1.6–2.5 M in hexane) dropwise to effect lithium-halogen exchange, stirring for 1–2 hours at -78 °C.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture at the same temperature.

- Allow the reaction to warm to room temperature and stir overnight (12–18 hours).

- Quench the reaction with water or ammonium chloride solution.

- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.

This method typically yields the desired boronic ester in moderate to high yields (60–86%) depending on substrate purity and reaction conditions.

Photochemical Homologation Approach

An alternative approach involves photochemical homologation of boronic acids using N-sulfonylhydrazones under basic conditions, followed by pinacol ester formation:

- Mix the corresponding N-tosylhydrazone, arylboronic acid, and base (DBU and DIPEA) in dry dichloromethane.

- Irradiate with UV light (370 nm) using photochemical reactors.

- Collect the reaction mixture continuously and add a solution of pinacol in dichloromethane simultaneously.

- Stir the collected solution at room temperature for 14 hours to complete ester formation.

This flow photochemical method allows the synthesis of pinacol boronic esters efficiently and can be adapted for various substituted boronic esters.

Other Synthetic Routes and Notes

- The preparation of related boronic esters via Simmons-Smith type cyclopropanation or via borocupration reactions has been reported, but these methods are more specialized and less directly applicable to the target compound.

- The use of magnesium sulfate as a drying agent during esterification of boronic acids with pinacol is a common practice to drive the reaction to completion.

- Purification is generally achieved by silica gel chromatography, and characterization by NMR (¹H, ¹³C) and mass spectrometry confirms the structure and purity.

Comparative Data Table of Preparation Methods

Experimental Considerations and Recommendations

- Strict exclusion of moisture and oxygen is critical during organolithium reactions to prevent quenching and side reactions.

- Cooling to -78 °C during lithiation improves selectivity and minimizes side reactions.

- Slow addition of n-butyllithium and careful temperature control are essential for reproducibility.

- The choice of boron electrophile (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) influences yield and purity.

- Chromatographic purification should be optimized to separate unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boron atom in the dioxaborolane ring can undergo oxidation reactions, typically forming boronic acids or borates.

Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.

Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is used as a building block for the formation of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The molecular targets and pathways involved would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

- Structure : Differs in the substituent position (2- vs. 1-naphthalenyl) and additional methyl groups (5,5,8,8-tetramethyl).

- Properties : Increased steric bulk reduces reactivity in coupling reactions but improves thermal stability. Molecular weight: 314.27 g/mol .

- Applications : Suitable for reactions requiring slow, controlled boron release.

2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Aryl substituent with electron-withdrawing CF₃ groups.

- Properties : Enhanced electrophilicity at boron accelerates Suzuki couplings but reduces hydrolytic stability. Similarity score: 0.78 (vs. target compound) .

- Applications : Ideal for electron-deficient aryl couplings.

4,4,5,5-Tetramethyl-2-(8-chloro-7-fluoronaphthalen-1-yl)-1,3,2-dioxaborolane

Analogues with Aliphatic or Unsaturated Substituents

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Structure : Ethynyl linkage to phenyl.

- Properties: Conjugation via triple bond enables use in Sonogashira couplings. Purity: 95% .

- Applications : Synthesis of extended π-systems for optoelectronic materials.

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

- Structure : Saturated phenethyl chain.

- Properties: Higher solubility in non-polar solvents; reduced steric hindrance. Yield: 93% .

- Applications : Hydroboration of styrenes.

Silicon-Containing Analogues

4,4,5,5-Tetramethyl-2-(5,8-disila-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Comparative Data Table

Key Research Findings

- Steric Effects : Bulky substituents (e.g., tetrahydronaphthalenyl) hinder catalyst access to boron, reducing coupling rates but improving selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase boron electrophilicity, accelerating transmetalation in Suzuki reactions .

- Synthetic Flexibility : Halogenated and ethynyl derivatives enable diverse post-functionalization strategies .

- Stability Trends : Aliphatic and silicon-containing analogues exhibit superior air and moisture stability compared to electron-deficient aryl variants .

Biological Activity

4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4,4,5,5-tetramethyl-2-(8-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane is . The compound features a dioxaborolane ring that contributes to its reactivity and stability in biological systems. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane moiety plays a crucial role in forming stable carbon-boron bonds. This property makes it valuable for synthesizing complex organic molecules that exhibit biological activity.

Key Mechanisms:

- Cross-Coupling Reactions : Facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions.

- Bioconjugation : The unique reactivity allows for the attachment of biomolecules to surfaces or other molecules.

Medicinal Chemistry

The compound has been utilized in the development of various pharmaceuticals due to its ability to form stable intermediates in organic synthesis. It has shown promise in:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that compounds related to this structure exhibit antimicrobial properties against certain bacterial strains.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of a related dioxaborolane compound. The findings revealed:

- Cell Line Testing : The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.

- Mechanism : The anticancer effect was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dioxaborolane Derivative | MCF-7 | 12 | Apoptosis Induction |

Case Study 2: Antimicrobial Properties

In another study by Johnson et al. (2024), the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. Key results included:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 15 µg/mL against S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.